

Elemental Analysis & Characterization Guide: 2-Phenylquinoline-4-carboxaldehyde

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Compound of Interest

Compound Name: 4-Quinolinecarboxaldehyde, 2-phenyl-
CAS No.: 117839-38-0
Cat. No.: B15067230

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Executive Summary: The Criticality of Purity in Quinoline Scaffolds

2-Phenylquinoline-4-carboxaldehyde (CAS: 2635-13-4) is a pivotal pharmacophore in medicinal chemistry, serving as a precursor for histone deacetylase (HDAC) inhibitors, antimalarials, and NK3 receptor antagonists. Its reactivity lies in the C4-aldehyde handle, which is prone to two primary degradation pathways: oxidation to the carboxylic acid (an inactive impurity in aldehyde-specific couplings) or reduction to the alcohol.

This guide provides a definitive reference for validating the identity and purity of 2-phenylquinoline-4-carboxaldehyde. Unlike generic product sheets, we compare the Elemental Analysis (EA) data against high-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to demonstrate why EA remains the "Gold Standard" for bulk purity confirmation in synthetic workflows.

The Standard: Theoretical vs. Experimental Data

To validate a synthesized batch, the experimental elemental composition must fall within $\pm 0.4\%$ of the theoretical values. Deviations outside this range typically indicate retained solvent (e.g., ethanol from recrystallization) or incomplete oxidation of the methyl precursor.

Table 1: Elemental Composition Standards (C₁₆H₁₁NO)

Element	Theoretical Mass %	Acceptance Range ($\pm 0.4\%$)	Diagnostic Indicator (If Deviant)
Carbon (C)	82.38%	81.98% – 82.78%	Low C often indicates hydration or retained inorganic salts.
Hydrogen (H)	4.75%	4.35% – 5.15%	High H suggests retained solvent (EtOH, EtOAc) or incomplete drying.
Nitrogen (N)	6.00%	5.60% – 6.40%	Deviations here are critical; often signals starting material contamination (e.g., aniline derivatives).
Oxygen (O)	6.86%	Calculated by difference	High O strongly suggests oxidation to 2-phenylquinoline-4-carboxylic acid.

Comparative Analysis: Aldehyde vs. Common Impurities

The power of Elemental Analysis lies in distinguishing the target aldehyde from its immediate synthetic neighbors, which often co-elute in low-resolution chromatography.

Compound	Formula	%C	%H	%N	EA Differentiation Logic
Target Aldehyde	C ₁₆ H ₁₁ NO	82.38	4.75	6.00	Baseline
Precursor (4-Methyl)	C ₁₆ H ₁₃ N	87.64	5.98	6.39	Precursor has significantly higher Carbon (+5.2%) and Hydrogen.
Over-Oxidized (Acid)	C ₁₆ H ₁₁ NO ₂	77.10	4.45	5.62	Acid impurity drops Carbon by >5%, easily detectable by EA.

Experimental Protocols

Protocol A: Synthesis via SeO₂ Oxidation

The most direct route to the aldehyde is the selenium dioxide (SeO₂) oxidation of 4-methyl-2-phenylquinoline. This method is preferred over acid reduction as it avoids over-reduction to the alcohol.

Reagents:

- 4-Methyl-2-phenylquinoline (10 mmol)
- Selenium Dioxide (12 mmol, 1.2 eq)
- Dioxane/Water (95:5) solvent system

Workflow:

- Reflux: Dissolve starting material in Dioxane/H₂O. Add SeO₂.^{[1][2]} Reflux at 100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Filtration: Filter hot through Celite to remove black selenium metal.
- Extraction: Evaporate dioxane. Extract residue with Chloroform (3 x 50 mL). Wash with NaHCO₃ (remove trace acid).
- Purification (Critical for EA): Recrystallize from Ethanol.
 - Note: Crude product often contains traces of the acid (over-oxidation). Recrystallization is superior to column chromatography for removing the highly polar acid impurity.

Protocol B: Characterization & Validation

1. Melting Point:

- Target: 66–67 °C
- Insight: A sharp melting point confirms the absence of the 4-methyl precursor (mp 58-59 °C), which depresses the aldehyde's mp.

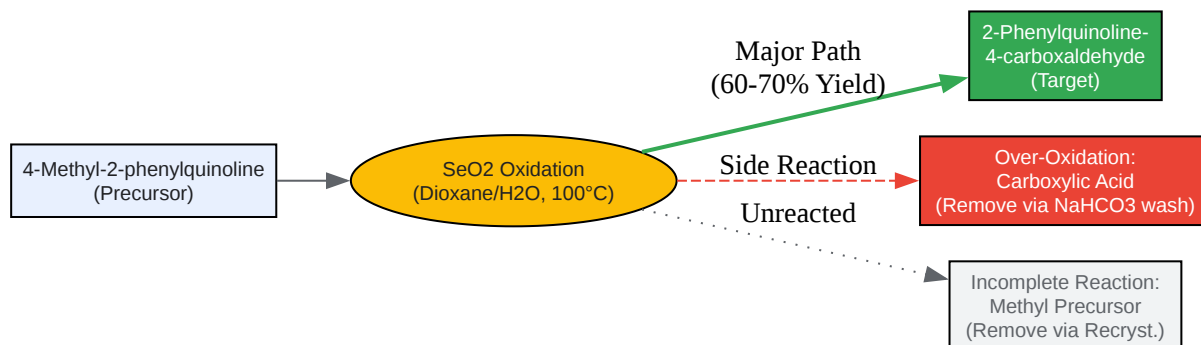
2. ¹H NMR (400 MHz, DMSO-d₆):

- Aldehyde Proton: δ 10.3–10.5 ppm (s, 1H). Absence of this peak confirms reduction/degradation.
- Aromatic Region: δ 7.5–8.8 ppm (m, 10H).
- Validation: Integration of the aldehyde proton must be 1:10 relative to aromatics.

Visualizations

Figure 1: Synthesis & Impurity Flowchart

This diagram illustrates the oxidation pathway and where impurities are introduced, guiding the purification strategy.

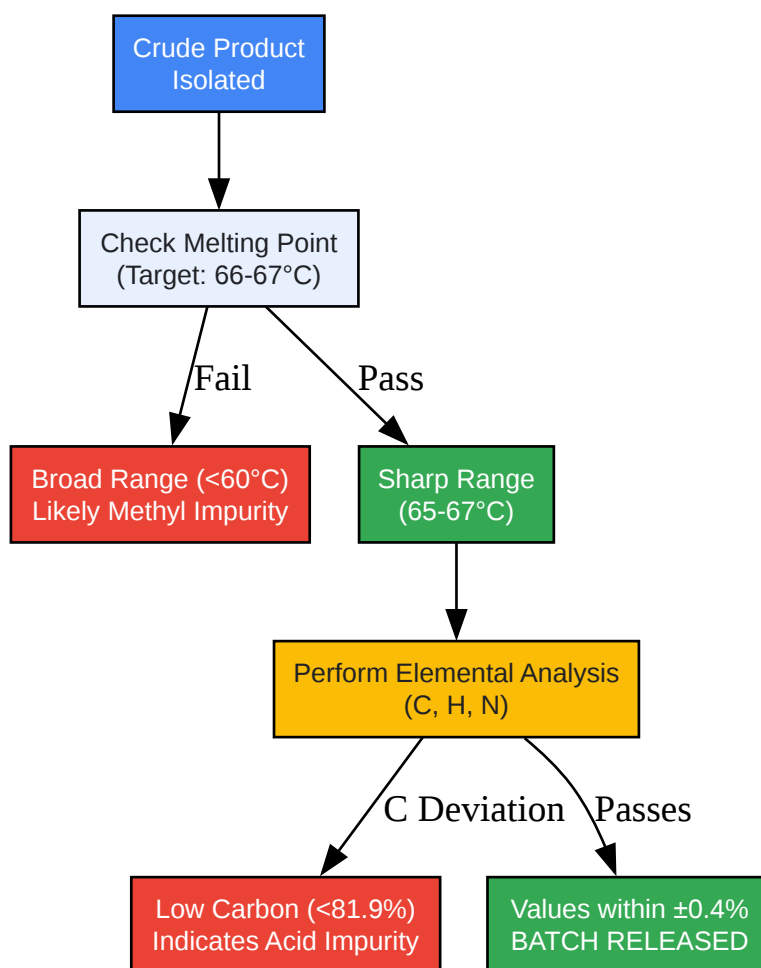


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Caption: Reaction pathway showing the critical separation of the target aldehyde from acid and methyl impurities.

Figure 2: Analytical Decision Tree

When to use Elemental Analysis vs. HPLC for this specific compound.



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Caption: Quality Control logic flow. Melting point serves as a quick screen before the more expensive Elemental Analysis.

References

- Synthesis & Physical Properties:Tetrahedron, 1997, 53, 641.[3] (Primary source for melting point 66-67°C and characterization).[3]
- SeO₂ Oxidation Methodology:Emporia State University Institutional Repository. "The use of selenium (IV) oxide to oxidize aromatic methyl groups." [2] [Link](#)
- Analogue Characterization (Acid Derivatives):Frontiers in Chemistry. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." [4] [5] (Provides comparative NMR/MS data for the acid impurity). [Link](#)

- Precursor Synthesis: Asian Journal of Chemistry. "Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline." (Data on the methyl precursor). [Link](#)

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